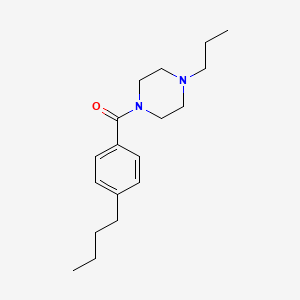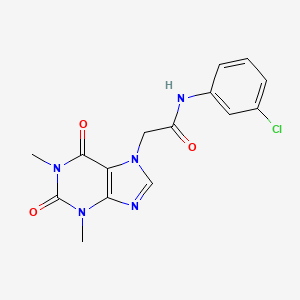
N-(2,3-dichlorophenyl)-2,3,4-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)-2,3,4-trimethylbenzenesulfonamide, commonly known as DCTB, is a sulfonamide compound that has been widely used in scientific research due to its unique properties. DCTB is a highly selective and potent inhibitor of the chloride intracellular channel protein (CLIC) family, which plays a critical role in regulating ion transport and cellular signaling pathways.
Mécanisme D'action
The mechanism of action of DCTB involves the binding of the compound to the N-(2,3-dichlorophenyl)-2,3,4-trimethylbenzenesulfonamide channel protein, which results in the inhibition of ion transport through the channel. The exact binding site and mode of action of DCTB on the N-(2,3-dichlorophenyl)-2,3,4-trimethylbenzenesulfonamide channel protein are still under investigation.
Biochemical and Physiological Effects:
DCTB has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and alteration of ion transport. DCTB has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DCTB in lab experiments is its high selectivity and potency as a N-(2,3-dichlorophenyl)-2,3,4-trimethylbenzenesulfonamide channel inhibitor. This allows for precise investigation of the physiological and pathological roles of N-(2,3-dichlorophenyl)-2,3,4-trimethylbenzenesulfonamide channels. However, one limitation of using DCTB is its potential toxicity, which can vary depending on the cell type and concentration used.
Orientations Futures
There are many future directions for research involving DCTB. One potential area of investigation is the development of DCTB-based therapeutics for inflammatory diseases. Another area of research is the identification of the exact binding site and mode of action of DCTB on the N-(2,3-dichlorophenyl)-2,3,4-trimethylbenzenesulfonamide channel protein. Additionally, the use of DCTB in combination with other compounds could lead to the development of novel therapeutic strategies for a variety of diseases.
Méthodes De Synthèse
The synthesis of DCTB involves the reaction of 2,3-dichloronitrobenzene with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reduced with iron powder to yield DCTB. The purity of DCTB can be further improved by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
DCTB has been extensively used in scientific research as a selective inhibitor of N-(2,3-dichlorophenyl)-2,3,4-trimethylbenzenesulfonamide channels. N-(2,3-dichlorophenyl)-2,3,4-trimethylbenzenesulfonamide channels are involved in a variety of cellular processes, including cell proliferation, apoptosis, and ion transport. DCTB has been shown to inhibit the activity of N-(2,3-dichlorophenyl)-2,3,4-trimethylbenzenesulfonamide channels in a dose-dependent manner, making it a valuable tool for investigating the physiological and pathological roles of these channels.
Propriétés
IUPAC Name |
N-(2,3-dichlorophenyl)-2,3,4-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2S/c1-9-7-8-14(11(3)10(9)2)21(19,20)18-13-6-4-5-12(16)15(13)17/h4-8,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASNBDYPTMSKQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(difluoromethyl)-5-(4-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5745966.png)


![4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine](/img/structure/B5745992.png)
![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(2-methylbenzamide)](/img/structure/B5745997.png)
![N-[2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5746008.png)


![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide](/img/structure/B5746027.png)
![N-phenyl-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5746029.png)

![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5746050.png)
![1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5746054.png)